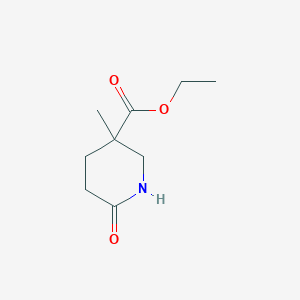

Ethyl 3-methyl-6-oxopiperidine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-methyl-6-oxopiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-3-13-8(12)9(2)5-4-7(11)10-6-9/h3-6H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFGBBVOEIEJFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC(=O)NC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of Ethyl 3 Methyl 6 Oxopiperidine 3 Carboxylate

A plausible synthetic route to Ethyl 3-methyl-6-oxopiperidine-3-carboxylate would likely involve a Michael addition followed by an intramolecular cyclization. One potential pathway could start from diethyl methylmalonate and acrylonitrile (B1666552). The Michael addition of diethyl methylmalonate to acrylonitrile, catalyzed by a base such as sodium ethoxide, would yield a cyano diester. Subsequent reduction of the nitrile group to a primary amine, for example, through catalytic hydrogenation, would lead to an amino diester. This intermediate would then be prone to spontaneous or acid/base-catalyzed intramolecular cyclization to form the desired lactam, this compound. thieme.com

An alternative approach could involve the direct alkylation of a pre-formed 6-oxopiperidine-3-carboxylate. Treatment of ethyl 6-oxopiperidine-3-carboxylate with a suitable base to generate an enolate, followed by reaction with an electrophilic methyl source like methyl iodide, could potentially introduce the methyl group at the 3-position. aklectures.com

Chemical Reactivity of Ethyl 3 Methyl 6 Oxopiperidine 3 Carboxylate

Reactions at the Lactam Moiety

The lactam nitrogen can undergo N-alkylation under basic conditions with various alkyl halides, providing a means to introduce further diversity into the molecule. researchgate.net The lactam carbonyl can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride, which would convert the 6-oxopiperidine to a fully reduced piperidine (B6355638).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Reactions Involving the β-Keto Ester Group

The ester group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. Subsequent heating can induce decarboxylation, leading to 3-methyl-6-oxopiperidone. aklectures.com The presence of the carbonyl group at the 6-position and the ester at the 3-position also allows for various condensation reactions. The methylene group at the 2-position, being alpha to the lactam carbonyl, could also be a site for deprotonation and subsequent reactions, although the protons at the 4-position are also enolizable.

Classical Approaches to Oxopiperidine Synthesis

Traditional methods for constructing the oxopiperidine ring have long been established, providing foundational strategies for more complex syntheses. These approaches typically involve the formation of the heterocyclic ring through key carbon-carbon and carbon-nitrogen bond-forming reactions.

Cyclocondensation Reactions in Heterocyclic Ring Formation

Cyclocondensation reactions represent a direct and versatile method for forming the oxopiperidine (or δ-valerolactam) ring. These reactions typically involve the condensation of a bifunctional substrate, leading to the formation of the heterocyclic system in a single step.

One prominent strategy involves the reaction of an amino alcohol with a δ-oxo acid derivative. For instance, phenylglycinol-derived oxazolopiperidone lactams are exceptionally versatile building blocks that are readily prepared through the cyclocondensation of a chiral amino alcohol with a delta-oxo acid derivative. nih.govresearchgate.net This approach allows for the regio- and stereocontrolled introduction of substituents onto the piperidine ring, providing access to a wide array of enantiopure polysubstituted piperidines. nih.govresearchgate.net

Another classical example is the Dieckmann condensation. 4-Piperidones can be synthesized through the addition of a primary amine to two equivalents of an α,β-unsaturated ester like methyl acrylate, followed by a Dieckmann condensation, hydrolysis, and decarboxylation. dtic.mil Similarly, δ-valerolactams can be prepared via the reductive cyclization of substrates such as γ-carboalkoxynitriles or γ-carboalkoxyimines. dtic.mil

The following table summarizes representative cyclocondensation approaches.

| Reactants | Key Intermediate/Reaction | Product Type | Reference |

| Chiral Amino Alcohol + δ-Oxo Acid Derivative | Oxazolopiperidone Lactam Formation | Enantiopure Polysubstituted Piperidines | nih.govresearchgate.net |

| Primary Amine + 2x Alkyl Acrylate | Dieckmann Condensation | 4-Piperidones | dtic.mil |

| γ-Carboalkoxynitriles / γ-Carboalkoxyimines | Reductive Cyclization | δ-Valerolactams | dtic.mil |

Michael Addition-Based Cyclizations

Michael addition, or the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation and has been extensively applied to the synthesis of piperidine rings. This strategy often involves a tandem sequence where the initial Michael adduct undergoes a subsequent intramolecular cyclization.

A classic and direct route to the 2-oxopiperidine-3-carboxylate core involves the conjugate addition of a malonate anion to an α,β-unsaturated nitrile. thieme.com Specifically, the synthesis of ethyl 2-oxopiperidine-3-carboxylate can be achieved by the addition of diethyl malonate to acrylonitrile (B1666552) in the presence of sodium ethoxide. thieme.comgoogle.com This forms the diethyl 2-cyanoethylmalonate intermediate. thieme.comgoogle.com Subsequent hydrogenation of the nitrile group, typically with a Raney nickel or Raney cobalt catalyst, generates an amino diester which spontaneously undergoes intramolecular cyclization (lactamization) to yield the target ethyl 2-oxopiperidine-3-carboxylate with good yields. thieme.comgoogle.com

A variation of this approach is the aza-Michael addition, where a nitrogen nucleophile adds to the activated alkene. ntu.edu.sgrsc.org This intramolecular reaction has become a well-established method for synthesizing nitrogen heterocycles. whiterose.ac.uk The process can be designed as a cascade reaction where the initial aza-Michael addition is followed by cyclization to form a stable pyrrolidone or piperidone ring. frontiersin.org For example, a tandem SN2-Michael reaction sequence involving an alkyl γ-iodoacrylate and an amine can be used to prepare six-membered nitrogen heterocycles. dtic.mil

The table below outlines key features of Michael addition-based syntheses.

| Michael Donor | Michael Acceptor | Key Steps | Product | Reference |

| Diethyl Malonate | Acrylonitrile | 1. Michael Addition2. Nitrile Hydrogenation3. Intramolecular Cyclization | Ethyl 2-oxopiperidine-3-carboxylate | thieme.comgoogle.com |

| Amine (intramolecular) | α,β-Unsaturated Ester/Thioester | Intramolecular aza-Michael Addition | Substituted Piperidines | whiterose.ac.uk |

| Benzylamine | Alkyl γ-iodoacrylate | Tandem SN2-Michael Addition | Substituted Piperidines | dtic.mil |

Intramolecular Cyclization Strategies

Intramolecular cyclization encompasses a broad range of reactions where a linear precursor containing all the necessary atoms is cyclized to form the piperidine ring. These strategies offer excellent control over ring substitution and are fundamental to heterocyclic synthesis.

One powerful method is the intramolecular Diels-Alder (IMDA) reaction. Stabilized 2-amino-1,3-dienes, which can be prepared via palladium-mediated coupling reactions, can participate in IMDA reactions with pendant dienophiles to construct complex polycyclic systems containing the piperidine motif. nih.gov

Ring-closing metathesis (RCM) is another modern and powerful tool for intramolecular cyclization. For instance, an unsaturated pipecolate can be formed in excellent yield via RCM of a suitable diene precursor. whiterose.ac.uk

More classical intramolecular approaches include the cyclization of 6-oxoamino acids. whiterose.ac.uk Additionally, atypical cyclizations, such as the transformation of β-lactams with an alkene residue, can shift from a 5-exo to a 6-endo cyclization pathway to form piperidine rings, contrary to Baldwin's rules, due to conformational constraints. nih.gov Acid-catalyzed intramolecular cyclization is also a common strategy, used, for example, to form furan (B31954) rings which can be precursors or parts of more complex piperidine-containing structures. beilstein-journals.org

The following table summarizes various intramolecular cyclization strategies.

| Precursor Type | Cyclization Method | Catalyst/Reagent | Product Type | Reference |

| Diene with Pendant Dienophile | Intramolecular Diels-Alder (IMDA) | Thermal/Lewis Acid | Polycyclic Piperidines | nih.gov |

| Acyclic Diene Amine | Ring-Closing Metathesis (RCM) | Grubbs Catalyst | Unsaturated Pipecolates | whiterose.ac.uk |

| 6-Oxoamino Acid | Lactamization | Acid/Base | Substituted Piperidines | whiterose.ac.uk |

| β-Lactam with Alkene | Atypical 6-endo Cyclization | N/A | Fused Piperidine Rings | nih.gov |

| Polyol/Unsaturated Alcohol | Acid-Catalyzed Cyclization | p-TSA | Fused/Substituted Heterocycles | beilstein-journals.org |

Advanced and Stereoselective Synthesis of this compound Derivatives

The biological activity of piperidine derivatives is often dependent on their stereochemistry. Consequently, the development of advanced synthetic methods that allow for the precise control of stereocenters—both in absolute (enantioselective) and relative (diastereoselective) terms—is of paramount importance.

Asymmetric Synthesis Approaches and Chiral Catalysis

Asymmetric synthesis aims to produce enantiomerically enriched compounds, a critical requirement for modern pharmaceuticals. This is often achieved using chiral catalysts or auxiliaries that can influence the stereochemical outcome of a reaction.

A powerful strategy is the use of chiral phosphoric acids (CPAs) as catalysts in asymmetric intramolecular aza-Michael cyclizations. whiterose.ac.uk This approach has been successfully applied to the synthesis of a range of 3-spiropiperidines from readily available starting materials, achieving good yields and excellent enantioselectivities. whiterose.ac.uk The reaction conditions, including the choice of catalyst, solvent, and temperature, are crucial for optimizing both yield and enantiomeric ratio. whiterose.ac.uk

Transition metal catalysis is also central to asymmetric piperidine synthesis. Rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) intermediate provides a route to enantioenriched 3-substituted piperidines. acs.org Similarly, iridium-based catalytic systems have been developed for asymmetric hydrogenation and intramolecular reductive amination, leading to optically active piperidines. researchgate.netnih.gov

The use of chiral auxiliaries remains a robust method. As mentioned previously, phenylglycinol-derived oxazolopiperidone lactams are synthesized via cyclocondensation, where the chirality of the final product is directed by the chiral amino alcohol used as a starting material. nih.govresearchgate.net This method provides access to enantiopure polysubstituted piperidines and related fused systems like quinolizidines and indolizidines. nih.gov

| Synthetic Strategy | Catalyst/Auxiliary | Key Transformation | Product Stereochemistry | Reference |

| Intramolecular aza-Michael Addition | Chiral Phosphoric Acid (CPA) | Asymmetric Cyclization | High Enantioselectivity (up to 97:3 e.r.) | whiterose.ac.uk |

| Asymmetric Carbometalation | Rhodium Complex | Reductive Heck-type Reaction | Enantioenriched 3-Substituted Piperidines | acs.org |

| Asymmetric Hydrogenation | Iridium Complex | Reductive Amination | Optically Active Piperidines | researchgate.netnih.gov |

| Cyclocondensation | Chiral Amino Alcohol (e.g., Phenylglycinol) | Diastereoselective Ring Formation | Enantiopure Polysubstituted Piperidines | nih.govresearchgate.net |

Diastereoselective Control in Piperidine Ring Formation

Diastereoselective synthesis focuses on controlling the relative configuration of multiple stereocenters within a molecule. This is critical when synthesizing complex piperidine analogues with several substituents.

Multi-component reactions can be engineered to be highly stereoselective. For example, a four-component synthesis of piperidin-2-one substituted pyridinium (B92312) salts from pyridinium ylides, aldehydes, and Michael acceptors was shown to be highly diastereoselective, forming only a single diastereomer with four stereocenters. researchgate.net

Substrate-controlled diastereoselectivity is also a common and effective strategy. The diastereoselective reductive cyclization of amino acetals, prepared via a nitro-Mannich reaction, allows the stereochemistry established in the initial Mannich reaction to be retained during the subsequent cyclization to form the piperidine ring. nih.gov Another approach involves the diastereoselective epoxidation of tetrahydropyridines, where an ammonium (B1175870) group can direct the face selectivity of the epoxidation, leading to excellent diastereoselectivity. nih.gov

Biocatalysis offers a powerful method for achieving high stereoselectivity. The reduction of various oxo-piperidine-dicarboxylates using baker's yeast has been shown to produce hydroxy-piperidine derivatives with excellent diastereomeric excess (>99% d.e.) and high enantiomeric excess. nottingham.ac.uk For instance, the reduction of 1-tert-butyl-2-methyl 3-oxo-piperidine-1,2-dicarboxylate gives the (2R, 3S)-hydroxy derivative in 80% yield and >99% d.e. nottingham.ac.uk

| Method | Key Feature | Stereochemical Outcome | Example Substrate/Product | Reference |

| Four-Component Reaction | Tandem Knoevenagel/Michael/Lactamization | High Diastereoselectivity (single diastereomer) | Pyridinium salts of piperidin-2-ones | researchgate.net |

| Reductive Cyclization | Stereochemistry set by initial nitro-Mannich reaction | Retention of configuration | Substituted Piperidines | nih.gov |

| Directed Epoxidation | Ammonium-directed epoxidation of tetrahydropyridines | High Diastereoselectivity | Oxygenated Piperidines | nih.gov |

| Biocatalytic Reduction | Baker's Yeast Reduction | High Diastereo- and Enantioselectivity | (2R, 3S)-3-hydroxy-piperidine-1,2-dicarboxylate | nottingham.ac.uk |

Multi-component Reaction Pathways to Substituted Piperidines

Multi-component reactions (MCRs) offer an efficient and atom-economical approach for the synthesis of highly functionalized piperidine scaffolds from simple, readily available starting materials in a single step. scispace.com These reactions are advantageous over traditional linear syntheses due to their operational simplicity, shorter reaction times, and often environmentally benign conditions. scispace.com

One prevalent MCR strategy for constructing the piperidine ring involves the one-pot condensation of aldehydes, amines, and β-ketoesters. scispace.com This approach has been successfully employed using various catalysts, including environmentally friendly options like sodium lauryl sulfate (B86663) (SLS) in water. scispace.com The reaction mechanism is believed to proceed through the initial formation of an enamine from the amine and β-ketoester, and an imine from the amine and aldehyde. A subsequent intermolecular Mannich-type reaction between the enamine and imine intermediates leads to the formation of the piperidine ring. scispace.com Other catalytic systems, such as antimony triiodide (SbI3) and thiamine (B1217682) hydrochloride (Vitamin B1), have also been reported to effectively catalyze this transformation, yielding poly-substituted piperidines in moderate to good yields. researchgate.net

Another powerful MCR is the pseudo five-component reaction, which can generate complex piperidine structures. For instance, the reaction between aromatic aldehydes, ammonium acetate, substituted β-nitrostyrenes, and Meldrum's acid provides a straightforward protocol for the diversity-oriented synthesis of highly functionalized piperidines. acs.org Similarly, a pseudo five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates, catalyzed by a dual-functional ionic liquid, has been shown to produce substituted piperidines in high to excellent yields. researchgate.net These methods highlight the versatility of MCRs in generating a wide range of structurally diverse piperidine derivatives. acs.orgresearchgate.net

| Reactants | Catalyst | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Aromatic Aldehydes, Anilines, β-Ketoesters | Sodium Lauryl Sulfate (SLS) | Water | Green synthesis, room temperature, good yields. | scispace.com |

| Aromatic Aldehydes, Anilines, Alkyl Acetoacetates | [TMBSED][OMs]2 (Ionic Liquid) | Ethanol | Pseudo five-component reaction, high yields, short reaction times. | researchgate.net |

| Aromatic Aldehydes, Ammonium Acetate, β-Nitrostyrenes, Meldrum's Acid | None specified | Not specified | Pseudo five-component reaction for highly functionalized piperidines. | acs.org |

| Aromatic Aldehydes, Anilines, β-Ketoesters | Antimony Triiodide (SbI3) | Ethanol | One-pot tandem condensation, 15 mol% catalyst loading. | researchgate.net |

Functional Group Interconversions and Derivatization within the Piperidine Skeleton

Once the core piperidine structure is assembled, its functional groups offer multiple handles for further modification, allowing for the fine-tuning of its chemical and biological properties.

Esterification and Transesterification Reactions

The ester group in piperidine carboxylates is a key site for derivatization. Transesterification, the process of exchanging the alkoxy group of an ester, can be achieved under acidic or basic conditions. wikipedia.orgmasterorganicchemistry.com In a base-catalyzed mechanism, an alkoxide attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate, which then eliminates the original alkoxy group to yield the new ester. wikipedia.orgmasterorganicchemistry.com This method is particularly useful for synthesizing esters with larger alcohol fragments by heating the starting methyl or ethyl ester with the desired alcohol in the presence of a catalyst. wikipedia.org For example, ethyl esters of N-substituted piperidine carboxylic acids have been converted to the corresponding β-diethylaminoethyl esters through base-catalyzed alcoholysis. acs.org

Esterification, the formation of an ester from a carboxylic acid and an alcohol, is also a fundamental transformation. If the ester group of a piperidine derivative is hydrolyzed to the corresponding carboxylic acid, it can be re-esterified with a different alcohol. A common method involves activating the carboxylic acid, for instance by converting it to an acid chloride, before reacting it with the desired alcohol. researchgate.net Alternatively, direct esterification can be performed, such as reacting the piperidine carboxylic acid with methyl iodide in the presence of a base like potassium carbonate to yield the methyl ester. rsc.org

| Reaction Type | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|

| Transesterification | Ethyl piperidine-carboxylate derivative | β-diethylaminoethanol, base catalyst | β-diethylaminoethyl piperidine-carboxylate derivative | acs.org |

| Esterification | Piperidine carboxylic acid | Methyl iodide, K2CO3, DMF | Methyl piperidine-carboxylate | rsc.org |

| Esterification | Piperidine carboxylic acid | SOCl2, then MeOH | Methyl piperidine-carboxylate | researchgate.net |

Modifications at the Piperidine Nitrogen Atom

The secondary amine in the piperidine ring is a nucleophilic center that can be readily functionalized. solubilityofthings.com N-alkylation and N-acylation are common modifications. N-methylation, for instance, can be achieved by reacting the piperidine with methyl iodide. cdnsciencepub.com Reductive amination is another powerful method for N-alkylation; for example, reacting a piperidine derivative with aqueous formaldehyde (B43269) in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere yields the N-methylated product. google.com

N-acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acid chloride or anhydride. For example, an N-substituted piperidine-4-carboxylate can be N-acylated with propionyl chloride to yield the corresponding anilido-ester. researchgate.net These modifications at the nitrogen atom are crucial as they can significantly impact the molecule's conformation, basicity, and biological interactions.

| Reaction Type | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|

| N-Alkylation (Reductive Amination) | Ethyl 4-(3'-methoxyphenyl)piperidine-3-carboxylate | CH2O, H2, 10% Pd/C | Ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate | google.com |

| N-Alkylation | N-phenacylpiperidine | Methyl iodide | N-methyl-N-phenacylpiperidinium salt | cdnsciencepub.com |

| N-Acylation | Anilino-ester piperidine derivative | Propionyl chloride | N-propionyl anilido-ester derivative | researchgate.net |

Transformations of the Carbonyl and Methyl Groups

The carbonyl group within the piperidone ring is a versatile functional group that can undergo a variety of transformations. A primary reaction is the reduction of the ketone to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). This introduces a new stereocenter and significantly alters the molecule's shape and polarity. The resulting hydroxyl group can be further functionalized, for example, through methylation to form a methyl ether. ingentaconnect.com The carbonyl group can also react with Grignard reagents to form tertiary alcohols, allowing for the introduction of various alkyl or aryl substituents. nih.gov

The methyl group at the C3 position is generally less reactive than the ester, carbonyl, and amine functionalities. Transformations of this unactivated alkyl group typically require more advanced synthetic methods, such as radical-mediated C-H functionalization, which are often less selective and require harsh conditions. Therefore, in the context of derivatization, the carbonyl, ester, and nitrogen positions are the most common and synthetically accessible sites for modification. Research has shown that methyl substitution patterns on the piperidine ring can be used as a probe to explore receptor binding affinities and selectivities. nih.gov

| Reaction Type | Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Reduction | NaBH4 or LiAlH4 | Secondary alcohol | ingentaconnect.com |

| Grignard Reaction | R-MgBr (e.g., Vinylmagnesium bromide) | Tertiary alcohol | nih.gov |

| Ozonolysis (of an exocyclic methylene) | O3, then Me2S | Ketone (carbonyl) | acs.org |

Chemical Reactivity and Transformations of the 6 Oxopiperidine 3 Carboxylate Scaffold

Reactions Involving the Keto Group (C-6)

The ketone carbonyl at the C-6 position is a primary site for nucleophilic attack and reduction, offering a gateway to a variety of structural modifications.

Carbonyl Reductions and Derivatizations

The reduction of the keto group in the 6-oxopiperidine-3-carboxylate scaffold can lead to the corresponding alcohol, with the stereochemical outcome being a key consideration. The choice of reducing agent plays a crucial role in the selectivity of this transformation. For instance, in related systems, the chemoselective reduction of an amide carbonyl group has been achieved using reagents like borane (BH₃). While specific studies on ethyl 3-methyl-6-oxopiperidine-3-carboxylate are not prevalent, it is anticipated that standard reducing agents for ketones, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), would reduce the C-6 ketone to a hydroxyl group. The diastereoselectivity of this reduction would be influenced by the steric hindrance imposed by the substituents on the piperidine (B6355638) ring, particularly the methyl and ester groups at the C-3 position.

Derivatization of the keto group can also be achieved through various classical carbonyl reactions. For example, the formation of imines, oximes, and hydrazones is expected upon reaction with the corresponding primary amine derivatives. These reactions would provide access to a wider range of functionalized piperidine structures.

| Reaction Type | Reagent | Expected Product |

| Carbonyl Reduction | Sodium Borohydride (NaBH₄) | 6-hydroxy-piperidine-3-carboxylate |

| Imine Formation | Primary Amine (R-NH₂) | 6-imino-piperidine-3-carboxylate |

| Oxime Formation | Hydroxylamine (NH₂OH) | 6-(hydroxyimino)-piperidine-3-carboxylate |

Reactions with Nucleophiles at the Ketone

The electrophilic carbon of the C-6 ketone is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are expected to add to the carbonyl group to form tertiary alcohols after an aqueous workup. The stereochemistry of the resulting alcohol would again be influenced by the existing stereocenter at C-3.

Transformations at the Ester Group (C-3)

The ethyl ester at the C-3 position is another key site for chemical modification, allowing for changes in the carboxylate functionality.

Hydrolysis and Transesterification

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. For instance, treatment with aqueous sodium hydroxide followed by acidification would yield 3-methyl-6-oxopiperidine-3-carboxylic acid. This carboxylic acid can then serve as a handle for further modifications, such as amide bond formation.

Transesterification can be achieved by heating the ethyl ester in the presence of a different alcohol and a catalytic amount of acid or base. This allows for the introduction of various other ester groups, potentially altering the physical and chemical properties of the molecule.

Reactions with Organometallic Reagents

The reaction of the ester group with organometallic reagents is more complex than that of the ketone. Grignard reagents typically add twice to esters, leading to the formation of tertiary alcohols after replacing the ethoxy group. However, in the presence of the C-6 ketone, selective reaction at the ester can be challenging. Careful control of reaction conditions, such as low temperatures and the use of less reactive organometallic reagents, might be necessary to achieve selectivity.

Reactivity of the Piperidine Nitrogen Atom

The secondary amine in the piperidine ring is a nucleophilic center and can readily undergo a variety of functionalization reactions.

N-alkylation can be accomplished by treating the piperidine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. Common bases for this transformation include potassium carbonate or triethylamine. For example, reaction with methyl iodide would yield ethyl 1,3-dimethyl-6-oxopiperidine-3-carboxylate. Reductive amination provides an alternative route for N-alkylation, involving the reaction of the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride.

N-acylation can be achieved by reacting the piperidine with an acyl chloride or an acid anhydride, typically in the presence of a base to scavenge the acid byproduct. This reaction leads to the formation of an N-acyl derivative, effectively converting the secondary amine into a tertiary amide. This transformation can be useful for protecting the nitrogen or for introducing specific functional groups.

| Reaction Type | Reagent | Expected Product |

| N-Alkylation | Alkyl Halide (R-X) + Base | N-alkyl-6-oxopiperidine-3-carboxylate |

| N-Acylation | Acyl Chloride (R-COCl) + Base | N-acyl-6-oxopiperidine-3-carboxylate |

Alkylation and Acylation Reactions

The hydrogen atom on the carbon positioned between the ketone and the ester carbonyls (the α-carbon) is significantly acidic due to the electron-withdrawing nature of both groups, which stabilize the resulting conjugate base (enolate) through resonance. This acidity allows for facile deprotonation by a suitable base to form a nucleophilic enolate. This enolate is a cornerstone of the scaffold's reactivity, enabling a variety of carbon-carbon bond-forming reactions. aklectures.com

Alkylation: In a reaction analogous to the classic acetoacetic ester synthesis, the enolate can react with various electrophiles, most commonly alkyl halides, in an S(_N)2 reaction. This process introduces an alkyl group at the α-position. The reaction is highly regioselective, occurring exclusively at this carbon. rsc.orgrsc.org The choice of base and solvent can have a significant impact on the reaction's efficiency and stereochemical outcome, particularly in asymmetric syntheses where chiral phase-transfer catalysts may be employed. rsc.orgacs.org

Acylation: Similarly, the enolate can react with acylating agents such as acid chlorides or anhydrides. This results in the introduction of an acyl group at the α-carbon, forming a β-tricarbonyl derivative. These derivatives are versatile intermediates for the synthesis of more complex heterocyclic systems.

Below is a table summarizing typical conditions for these transformations on related β-keto ester systems.

| Transformation | Base | Electrophile | Solvent | Typical Product |

|---|---|---|---|---|

| Alkylation | Sodium Ethoxide (NaOEt) | Alkyl Halide (R-X) | Ethanol (EtOH) | α-Alkyl-β-keto ester |

| Alkylation | Potassium tert-Butoxide (KOtBu) | Allyl Bromide | Tetrahydrofuran (THF) | α-Allyl-β-keto ester |

| Alkylation | Sodium Hydride (NaH) | Benzyl Bromide | Dimethylformamide (DMF) | α-Benzyl-β-keto ester |

| Acylation | Sodium Hydride (NaH) | Acetyl Chloride (CH₃COCl) | Tetrahydrofuran (THF) | α-Acetyl-β-keto ester |

| Acylation | Magnesium Ethoxide (Mg(OEt)₂) | Benzoyl Chloride (PhCOCl) | Benzene | α-Benzoyl-β-keto ester |

N-Deprotection Strategies

While the parent compound "this compound" is N-unsubstituted, synthetic routes often involve the use of N-protected piperidone precursors to control reactivity. The selection and subsequent removal of these protecting groups are critical steps in multi-step syntheses. Common protecting groups for the piperidine nitrogen include the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. researchgate.netslideshare.net

Boc Group Removal: The Boc group is a widely used protecting group due to its stability under many reaction conditions and its ease of removal. It is typically cleaved under acidic conditions. Trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), is the most common reagent for this transformation. peptide.com The reaction proceeds rapidly at room temperature, liberating the free amine, carbon dioxide, and tert-butyl cation.

Cbz Group Removal: The Cbz group is another common N-protecting group. Its removal is typically achieved under neutral conditions via catalytic hydrogenolysis. slideshare.net This involves reacting the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst, usually on a carbon support (Pd/C). This method is advantageous when acid- or base-sensitive functional groups are present elsewhere in the molecule.

The following table outlines common N-protecting groups and their standard deprotection conditions.

| Protecting Group | Abbreviation | Reagents for Deprotection | Conditions |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM), Room Temp |

| Benzyloxycarbonyl | Cbz or Z | H₂, Palladium on Carbon (Pd/C) | Methanol (MeOH) or Ethyl Acetate (EtOAc) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Piperidine | Dimethylformamide (DMF) nih.govnih.gov |

| Allyloxycarbonyl | Alloc | Pd(PPh₃)₄, Phenylsilane | Dichloromethane (DCM) slideshare.net |

Regioselectivity and Chemoselectivity in Complex Reaction Systems

The presence of multiple reactive sites—the lactam nitrogen, the lactam carbonyl, the ketone carbonyl, the ester carbonyl, and the α-carbon—makes the considerations of regioselectivity and chemoselectivity paramount in designing synthetic routes involving the 6-oxopiperidine-3-carboxylate scaffold.

Regioselectivity: This principle determines which position on the molecule will react when multiple similar sites are available.

Enolate Formation: As discussed, deprotonation occurs with exceptionally high regioselectivity at the α-carbon (C3). This is because the resulting carbanion is stabilized by two adjacent carbonyl groups, making the C3 proton far more acidic than any other C-H bond in the ring. Formation of an enolate at other positions, such as the C5 position adjacent to the ketone, is kinetically and thermodynamically disfavored. acs.orgresearchgate.net Therefore, subsequent reactions with electrophiles are directed specifically to the C3 position. rsc.org

Chemoselectivity: This principle governs which functional group will react preferentially when a reagent could potentially react with multiple different functional groups.

Alkylation vs. N-Alkylation: In the presence of a base and an alkylating agent, the reaction chemoselectively occurs at the α-carbon rather than at the lactam nitrogen. This is due to the much greater acidity of the α-proton compared to the N-H proton, leading to the preferential formation of the C-enolate.

Carbonyl Group Reactivity: The three carbonyl groups exhibit different reactivities. Towards nucleophilic attack, the ketone is generally more electrophilic and reactive than the ester, which is in turn more reactive than the lactam amide. The lower reactivity of the amide is due to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces its electrophilicity. This reactivity difference allows for the chemoselective reduction of the ketone or ester in the presence of the lactam. For example, reducing agents like sodium borohydride (NaBH₄) would typically reduce the ketone preferentially over the ester and the lactam.

This predictable hierarchy of reactivity allows for the selective transformation of one functional group while leaving others intact, which is a key strategy in the synthesis of complex molecules derived from this scaffold.

Theoretical and Computational Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as molecules. For piperidine (B6355638) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or 6-311++G(d,p), are employed to predict molecular geometries, vibrational frequencies, and electronic properties with a good balance of accuracy and computational cost. nih.govnih.govresearchgate.net

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. nih.govresearchgate.net A smaller gap suggests that the molecule is more reactive. researchgate.net

For a compound like Ethyl 3-methyl-6-oxopiperidine-3-carboxylate, the HOMO is expected to be localized around the nitrogen atom and the carbonyl oxygen of the lactam, which are regions of higher electron density. The LUMO is likely to be distributed over the ester carbonyl group, a region susceptible to nucleophilic attack. The HOMO-LUMO gap for similar piperidin-4-one derivatives has been calculated to be around 5.4 eV, indicating a stable molecule. nih.gov

Various quantum chemical parameters can be derived from the HOMO and LUMO energies to further quantify the reactivity of the molecule. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). nih.gov

| Parameter | Symbol | Value (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.8 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.4 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 5.4 | Chemical reactivity and stability nih.gov |

| Chemical Hardness | η | 2.7 | Resistance to change in electron distribution nih.gov |

The piperidine ring in this compound is expected to adopt a chair conformation to minimize steric and torsional strain. nih.gov However, due to the presence of substituents, multiple chair conformers are possible, differing in whether the substituents are in axial or equatorial positions. Conformational analysis aims to identify the most stable conformer and to determine the energy differences between various conformations. nih.gov

For a 3-methyl-3-carboxylate substituted piperidine ring, the substituents at the C3 position will have a significant impact on the conformational preference. Generally, bulky groups prefer to be in the equatorial position to avoid steric interactions with other atoms in the ring. nih.gov Computational methods can be used to calculate the relative energies of these conformers and to map out the potential energy surface, which provides a landscape of all possible conformations and the energy barriers between them. Studies on similar 4-substituted piperidines have shown that the energy difference between axial and equatorial conformers can be on the order of 0.7-0.8 kcal/mol. nih.gov

| Conformer | Methyl Group Position | Carboxylate Group Position | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Chair) | Equatorial | Axial | +0.8 |

| 2 (Chair) | Axial | Equatorial | +1.5 |

| 3 (Chair) | Equatorial | Equatorial | 0.0 (Most Stable) |

| 4 (Twist-Boat) | - | - | +5.5 |

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict the vibrational frequencies and intensities of a molecule, which can then be compared with experimental spectra to confirm the molecular structure and assign the observed absorption bands to specific vibrational modes. researchgate.net

For this compound, key vibrational modes would include the C=O stretching of the lactam and the ester, C-N stretching, and various C-H stretching and bending modes. The calculated frequencies are often scaled by a factor to better match experimental values, accounting for anharmonicity and other limitations of the theoretical model. researchgate.net For instance, the C=O stretching frequency in similar piperidin-4-one derivatives is observed around 1713 cm⁻¹. nih.gov The N-H stretching vibration is typically found around 3333 cm⁻¹. nih.gov

| Vibrational Mode | Predicted Frequency (cm-1) | Expected Intensity |

|---|---|---|

| N-H Stretch | ~3330 | Medium |

| C-H Stretch (aliphatic) | 2900-3000 | Strong |

| C=O Stretch (Lactam) | ~1680 | Very Strong |

| C=O Stretch (Ester) | ~1730 | Very Strong |

| C-N Stretch | 1100-1200 | Medium |

Reaction Mechanism Elucidation using Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions by mapping the entire reaction pathway, including reactants, products, intermediates, and transition states. nih.govacs.org

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Characterizing the geometry and energy of the transition state is crucial for understanding the reaction mechanism and predicting its rate. Computational chemistry allows for the location and characterization of transition states, which are identified as saddle points on the potential energy surface. acs.org For reactions involving piperidine derivatives, such as N-acylation, computational studies have identified seven-membered concerted transition states. nih.gov

Molecular Dynamics Simulations for Solvent Effects and Conformation

Currently, there are no publicly available molecular dynamics (MD) simulation studies specifically focused on this compound. Such simulations would be invaluable for understanding the compound's conformational flexibility and its interactions with various solvents at an atomic level.

In principle, MD simulations could be employed to explore the conformational landscape of the piperidine ring, which can exist in various forms such as chair, boat, and twist-boat conformations. The presence of substituents—a methyl group and an ethyl carboxylate group at the C3 position, and an oxo group at the C6 position—is expected to influence the relative energies of these conformers. Simulations would clarify the preferred conformations and the energy barriers for interconversion between them.

Furthermore, MD simulations in explicit solvent models (e.g., water, methanol, or dimethyl sulfoxide) would provide insights into how solvent molecules arrange around the solute and how hydrogen bonding and other non-covalent interactions influence its structure and dynamics. This information is crucial for understanding the compound's behavior in different chemical environments, which can affect its reactivity and other properties. While general studies on substituted piperidones have been conducted, specific data for this compound is not present in the current body of scientific literature.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts)

There is a lack of specific computational studies predicting the spectroscopic properties of this compound. However, modern computational chemistry offers powerful tools for this purpose, most notably Density Functional Theory (DFT).

DFT calculations, often using methods like the Gauge-Including Atomic Orbital (GIAO) approach, are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) with a high degree of accuracy. For a molecule like this compound, these calculations would involve:

Conformational Search: Identifying the lowest energy conformers of the molecule.

Geometry Optimization: Optimizing the geometry of each significant conformer.

NMR Calculation: Calculating the magnetic shielding tensors for each atom in the optimized structures.

Data Analysis: Averaging the chemical shifts based on the Boltzmann population of each conformer to obtain the final predicted spectrum.

These predicted spectra can be instrumental in confirming the structure of synthesized compounds and in assigning specific signals in experimentally obtained spectra. While the methodology is well-established, the specific predicted NMR data for this compound has not been published.

Below is a hypothetical table illustrating how such predicted data might be presented. Note: The values in this table are for illustrative purposes only and are not the result of actual calculations.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (methyl at C3) | 1.25 | 20.5 |

| CH₂ (piperidine) | 2.10 - 2.50 | 35.0 - 45.0 |

| CH (piperidine C3) | - | 55.0 |

| C=O (piperidine C6) | - | 172.0 |

| OCH₂ (ethyl) | 4.15 | 61.0 |

| CH₃ (ethyl) | 1.20 | 14.2 |

| C=O (ester) | - | 175.0 |

Applications of Ethyl 3 Methyl 6 Oxopiperidine 3 Carboxylate As a Synthetic Building Block and Intermediate

Ethyl 3-methyl-6-oxopiperidine-3-carboxylate is a versatile heterocyclic compound that serves as a valuable intermediate in organic synthesis. Its structure, which features a piperidine (B6355638) core, a lactam functionality, a quaternary center, and an ester group, provides multiple reactive sites for synthetic manipulation. This allows for its elaboration into a wide array of more complex molecular architectures, particularly those containing nitrogen.

Future Directions in Research on Ethyl 3 Methyl 6 Oxopiperidine 3 Carboxylate

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research should prioritize the discovery of novel and sustainable routes to Ethyl 3-methyl-6-oxopiperidine-3-carboxylate that minimize waste and energy consumption.

Key Research Areas:

Biocatalytic Approaches: The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. rsc.orgnih.govucd.iechemistryviews.org Future investigations could explore the use of lipases, transaminases, or engineered enzymes for the asymmetric synthesis of the piperidine (B6355638) core. rsc.orgnih.govucd.ie For instance, immobilized lipases have been successfully employed in the multicomponent synthesis of other piperidine derivatives, suggesting their potential applicability. rsc.orgsemanticscholar.org Chemo-enzymatic strategies, which combine the strengths of both chemical and biological catalysts, could also provide efficient pathways. nih.govacs.org

Catalytic Green Reactions: The exploration of novel catalysts that promote the synthesis in environmentally friendly solvents, such as water, or under solvent-free conditions is a critical area of future research. This includes the development of reusable solid-supported catalysts that can be easily separated from the reaction mixture, simplifying purification and reducing waste.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Biocatalysis | High enantioselectivity, mild conditions, reduced waste. rsc.orgnih.gov | Screening for suitable enzymes (e.g., lipases, transaminases), enzyme engineering. rsc.orgucd.ie |

| Photochemistry | Use of light as a clean reagent, access to unique reaction pathways. acs.org | Development of novel photochemical cyclization strategies. |

| Electrochemistry | Use of electricity to drive reactions, minimizing reagent use. acs.orgresearchgate.netnih.gov | Investigation of electrochemical methods for ring formation and functionalization. |

| Green Catalysis | Use of benign solvents, catalyst recyclability, high atom economy. | Design of novel catalysts for multicomponent reactions in sustainable media. |

Exploration of Under-investigated Chemical Reactivity

The chemical reactivity of this compound is not yet fully explored. Future research should aim to uncover novel transformations and derivatizations of this scaffold, expanding its synthetic utility.

Key Research Areas:

Reactivity of the Lactam Moiety: The delta-lactam ring is a key functional group that can undergo a variety of transformations. Future studies could investigate ring-opening reactions to generate functionalized linear amino acids, or ring-expansion reactions to access larger heterocyclic systems.

Functionalization of the Quaternary Center: The C3 position, bearing both a methyl and an ester group, is a quaternary stereocenter. Research into the derivatization of the ester group, for example, through hydrolysis, amidation, or reduction, could provide access to a wide range of new analogues with diverse properties.

Cycloaddition Reactions: The double bond that can be formed in conjugation with the lactam carbonyl group could serve as a dienophile or dipolarophile in cycloaddition reactions, leading to the construction of complex polycyclic systems.

Advanced Stereocontrol Methodologies

The presence of a chiral center at the C3 position makes the stereoselective synthesis of this compound a significant challenge and a key area for future research.

Key Research Areas:

Organocatalytic Asymmetric Synthesis: Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. acs.orgnih.gov Future work could focus on the development of chiral organocatalysts that can control the formation of the quaternary stereocenter in a highly enantioselective manner. rsc.orgnih.gov

Chemoenzymatic Dynamic Kinetic Resolution: This technique combines the high selectivity of enzymes with a chemical racemization process to convert a racemic starting material into a single enantiomer of the product in high yield. acs.org The application of dynamic kinetic resolution to intermediates in the synthesis of this compound could be a highly efficient strategy for obtaining enantiopure material. nih.govnih.govwhiterose.ac.ukresearchgate.net

Stereodivergent Synthesis: The development of synthetic methods that can selectively produce any desired stereoisomer of a molecule from a common starting material is a major goal in organic synthesis. acs.org Future research could aim to develop stereodivergent strategies for the synthesis of all possible stereoisomers of 3,4-disubstituted piperidines derived from the title compound. acs.orgnih.gov

| Stereocontrol Method | Principle | Potential Application |

| Organocatalysis | Use of small chiral organic molecules to catalyze enantioselective reactions. acs.orgnih.gov | Asymmetric construction of the C3 quaternary stereocenter. rsc.orgnih.gov |

| Dynamic Kinetic Resolution | Enzymatic resolution coupled with in situ racemization of the starting material. acs.orgnih.gov | Efficient production of enantiomerically pure this compound. nih.govwhiterose.ac.ukresearchgate.net |

| Stereodivergent Synthesis | Accessing multiple stereoisomers from a single precursor by varying catalysts or conditions. acs.org | Selective synthesis of cis/trans isomers of further functionalized piperidines. nih.gov |

Integration with Flow Chemistry and Automated Synthesis

The adoption of modern technologies such as flow chemistry and automated synthesis can significantly accelerate the synthesis and optimization of derivatives of this compound. acs.org

Key Research Areas:

Continuous Flow Synthesis: Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. durham.ac.ukresearchgate.netnih.govpolimi.it Future research should focus on developing continuous flow processes for the synthesis of the target compound and its derivatives, which could enable more efficient and reproducible production. acs.orgresearchgate.netmdpi.comvapourtec.comgoflow.at

Automated High-Throughput Synthesis: The use of automated platforms for high-throughput synthesis can rapidly generate libraries of compounds for screening and optimization. acs.orgnih.govrsc.orgvirscidian.com Integrating automated synthesis with the chemistry of this compound would facilitate the rapid exploration of its chemical space and the discovery of new bioactive molecules. acs.orgnih.govnih.gov

Application in the Construction of Next-Generation Molecular Scaffolds

The unique structural features of this compound make it an attractive building block for the construction of novel and complex molecular scaffolds with potential applications in medicinal chemistry and materials science.

Key Research Areas:

Constrained Amino Acid Scaffolds: The piperidine ring can act as a constrained scaffold to mimic peptide turns or to position functional groups in a specific orientation for interaction with biological targets.

Spirocyclic Compounds: The C3 position could serve as a branching point for the construction of spirocyclic systems, which are of increasing interest in drug discovery due to their three-dimensional nature. bldpharm.com

Fragment-Based Drug Discovery: The core structure of this compound could be utilized as a fragment in fragment-based drug discovery campaigns to identify new lead compounds for various therapeutic targets. mdpi.comresearchgate.netnih.govnih.govfrontiersin.org The delta-lactam motif, in particular, is a recognized scaffold in this area. mdpi.comnih.govnih.gov

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of Ethyl 3-methyl-6-oxopiperidine-3-carboxylate?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates and selectivity by stabilizing intermediates and reducing side reactions .

- Catalysts : Lewis acids (e.g., BF₃·Et₂O) or transition-metal catalysts improve yields in cyclization steps .

- Monitoring : Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress and isolate intermediates .

- Temperature Control : Maintain precise temperatures (e.g., 50–80°C) to avoid decomposition of thermally sensitive intermediates .

Table 1 : Example Reaction Conditions from Analogous Syntheses

| Step | Solvent | Catalyst | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclization | DMF | BF₃·Et₂O | 60°C | 78 | |

| Esterification | Ethanol | H₂SO₄ | Reflux | 85 |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, the piperidine ring protons show distinct splitting patterns in the δ 1.5–3.5 ppm range .

- X-ray Diffraction (XRD) : Resolve molecular conformation and hydrogen-bonding networks. SHELX programs are recommended for structure refinement, particularly for handling twinned data or disorder .

- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) stretches near 1700 cm⁻¹ and oxopiperidine ring vibrations .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data, such as disorder or twinning, during structure determination?

Methodological Answer:

- Disorder Handling : In SHELXL, refine disordered regions using PART instructions and apply restraints (e.g., SIMU, DELU) to maintain chemically reasonable geometries .

- Twinning Analysis : Use the ROTAX tool in Olex2 to identify twin laws. Refine against high-resolution data (θ > 25°) to improve model accuracy .

- Validation Tools : Cross-validate with PLATON’s ADDSYM to check for missed symmetry and CCDC’s Mercury for intermolecular interaction analysis .

Q. What strategies can be employed to analyze hydrogen-bonding networks and their impact on crystal packing?

Methodological Answer:

- Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using Etter’s formalism to identify recurring patterns .

- ORTEP Visualization : Generate thermal ellipsoid plots to assess positional flexibility of hydrogen-bond donors/acceptors .

- Energy Frameworks : Compute interaction energies (e.g., Coulombic, dispersion) in CrystalExplorer to quantify packing stability .

Q. How can structure-activity relationships (SARs) be systematically explored for derivatives of this compound?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modified ester groups (e.g., methyl instead of ethyl) or substituted aryl rings. Monitor bioactivity changes using enzyme inhibition assays .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities for targets like cyclooxygenase (COX) enzymes .

- Data Contradiction Resolution : If biological activity contradicts predictions, re-evaluate protonation states (e.g., using MarvinSketch’s pKa tool) or solvation effects .

Key Methodological Tools

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.